molecular formula C13H9BrClNO2 B5699360 N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide

N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide

Cat. No. B5699360
M. Wt: 326.57 g/mol
InChI Key: RCFXHPVCEIZCQB-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF). This binding prevents the exchange of GDP for GTP, which is necessary for the activation of ARF. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis, which may be related to its inhibition of ARF.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the disruption of the Golgi apparatus, the inhibition of protein transport, and the induction of apoptosis. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been shown to have effects on other cellular processes, such as endocytosis and cytokinesis. In addition, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to have antiviral and anticancer properties, although the mechanisms behind these effects are still being studied.

Advantages and Limitations for Lab Experiments

N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to selectively inhibit ARF activity. However, N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, including the development of new analogs with improved properties, the identification of new targets for N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide, and the investigation of its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms behind N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide's effects on cellular processes, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-2-chlorobenzoyl chloride with 2-furylacrylic acid in the presence of triethylamine and dichloromethane. The resulting compound is then purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been used in a variety of scientific research applications, including studies on intracellular trafficking, Golgi apparatus function, and protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has been shown to inhibit the activity of ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular trafficking. This inhibition leads to the disruption of the Golgi apparatus and the inhibition of protein transport. N-(4-bromo-2-chlorophenyl)-3-(2-furyl)acrylamide has also been used as a tool for studying the role of ARF in other cellular processes, such as endocytosis and cytokinesis.

properties

IUPAC Name

(E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFXHPVCEIZCQB-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromo-2-chlorophenyl)-3-(furan-2-yl)prop-2-enamide

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